6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid
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Overview
Description
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halides with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives typically involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic properties. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Etoricoxib: A selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Uniqueness
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65049-29-8 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-chloro-6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-2-3-8(6-14-7)10-5-4-9(12(16)17)11(13)15-10/h2-6H,1H3,(H,16,17) |
InChI Key |
FEVHVICAUJGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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